N-(Naphthalene-2-carbonyl)-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Naphthalene-2-carbonyl)-D-phenylalanine: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring fused to a phenylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalene-2-carbonyl)-D-phenylalanine typically involves the condensation of naphthalene-2-carboxylic acid with D-phenylalanine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(Naphthalene-2-carbonyl)-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenes with reduced functional groups.
Substitution: Formation of substituted naphthalenes with various functional groups.
Scientific Research Applications
Chemistry: N-(Naphthalene-2-carbonyl)-D-phenylalanine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. It is used in the design of enzyme inhibitors and as a probe for studying protein-ligand interactions .
Medicine: It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of N-(Naphthalene-2-carbonyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Naphthalene-2-carboxylic acid: A precursor in the synthesis of N-(Naphthalene-2-carbonyl)-D-phenylalanine.
D-Phenylalanine: An amino acid that is part of the structure of this compound.
Naphthalene-2-carbonyl chloride: Used in the synthesis of various naphthalene derivatives.
Uniqueness: this compound is unique due to its combined structural features of naphthalene and phenylalanine. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
86808-12-0 |
---|---|
Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2R)-2-(naphthalene-2-carbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H17NO3/c22-19(17-11-10-15-8-4-5-9-16(15)13-17)21-18(20(23)24)12-14-6-2-1-3-7-14/h1-11,13,18H,12H2,(H,21,22)(H,23,24)/t18-/m1/s1 |
InChI Key |
UMCDCAWZCLGRDK-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.